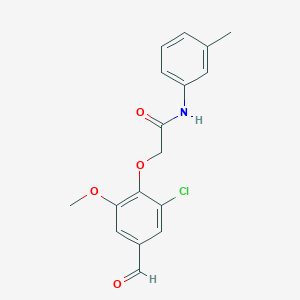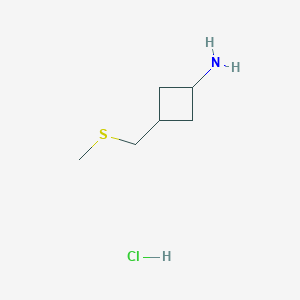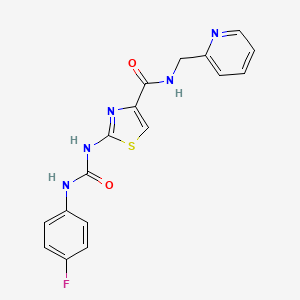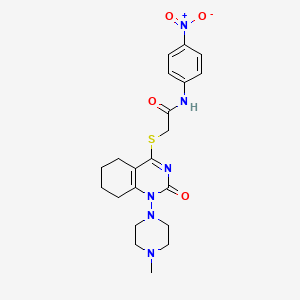
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as CMFMA, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been studied for its ability to act as a catalyst for chemical reactions, its ability to act as an antioxidant, and its potential use in drug delivery systems. CMFMA has been found to have a wide range of effects on biochemical and physiological processes, and has been studied for its potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not completely understood. However, it is believed that the compound acts as an electron donor, donating electrons to free radicals and other reactive species. This donation of electrons stabilizes the radicals, preventing them from causing oxidative damage.
Biochemical and Physiological Effects
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been found to have a wide range of effects on biochemical and physiological processes. It has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide in laboratory experiments include its low cost, its wide range of effects on biochemical and physiological processes, and its ease of use. The disadvantages of using 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide in laboratory experiments include its instability in water and its tendency to form complexes with other molecules.
Direcciones Futuras
Future research on 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide could focus on developing more efficient synthesis methods, exploring its potential applications in drug delivery systems, and further investigating its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide as an antioxidant, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide and its potential applications in laboratory experiments.
Métodos De Síntesis
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide can be synthesized by several different methods. One approach is to use a Grignard reaction, in which an alkyl halide is reacted with magnesium in an ether solvent. The resulting product is a mixture of the desired product and unreacted starting materials, which can be separated by column chromatography. Another method of synthesis is to use a Wittig reaction, in which an aldehyde or ketone is reacted with a phosphonium salt in an ether solvent. The resulting product is a mixture of the desired product and unreacted starting materials, which can be separated by column chromatography.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential use as a catalyst for chemical reactions. It has been found to be effective in catalyzing the reaction of aldehydes and ketones with organometallic reagents. It has also been used as a catalyst in the synthesis of organic compounds, such as amides and esters. 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been studied for its potential use as an antioxidant. It has been found to be effective in scavenging free radicals, and has been used to reduce the oxidative damage caused by reactive oxygen species.
Propiedades
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTYEPVTUWCEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2623117.png)
![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2623119.png)
![6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2623121.png)





![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)
![2-[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2623136.png)


